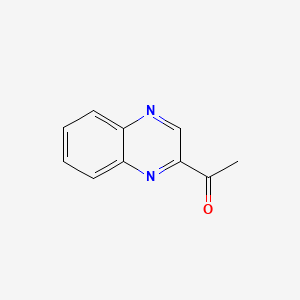

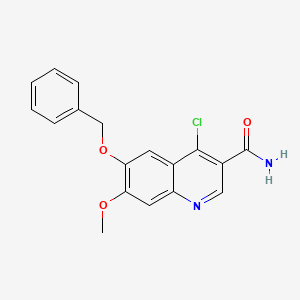

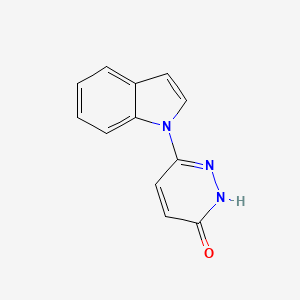

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide, also known as BQCA, is a synthetic organic compound that has been studied extensively in the scientific and medical research community. BQCA has been found to have a variety of biochemical and physiological effects, and is being used in laboratory experiments to study the action of various drugs and other compounds.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant ability of the compounds was examined by DPPH and ABTS assays .

Antimicrobial Activity

The compound has shown significant antimicrobial activity . It has been evaluated against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays . Inflammation is a vital part of the body’s immune response. It is the body’s attempt to heal itself after an injury; defend itself against foreign invaders, such as viruses and bacteria; and repair damaged tissue.

Molecular Docking Studies

Molecular docking studies were carried out to understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes . This can provide insights into the potential mechanisms of action of the compound.

UV-Induced Conformational Changes

The compound has been studied for UV-induced conformational changes . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Use in Chemical Synthesis

The compound is used in chemical synthesis and is available from chemical suppliers . It can be used as a starting material or intermediate in the synthesis of other compounds.

properties

IUPAC Name |

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZINKMVJKQPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457092 |

Source

|

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

CAS RN |

476193-59-6 |

Source

|

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)